1-(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone hydrochloride
CAS No.: 1351611-38-5
Cat. No.: VC5219418
Molecular Formula: C19H21ClN4OS2
Molecular Weight: 420.97
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1351611-38-5 |
---|---|
Molecular Formula | C19H21ClN4OS2 |
Molecular Weight | 420.97 |
IUPAC Name | 1-[4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl]-2-thiophen-2-ylethanone;hydrochloride |
Standard InChI | InChI=1S/C19H20N4OS2.ClH/c24-18(13-16-7-4-12-25-16)22-8-10-23(11-9-22)19-21-20-17(14-26-19)15-5-2-1-3-6-15;/h1-7,12H,8-11,13-14H2;1H |
Standard InChI Key | OUUBVZLPPCKVCH-UHFFFAOYSA-N |
SMILES | C1CN(CCN1C2=NN=C(CS2)C3=CC=CC=C3)C(=O)CC4=CC=CS4.Cl |
Introduction
Synthetic Strategies and Optimization
Synthesis of the 1,3,4-Thiadiazine Core
The 1,3,4-thiadiazine moiety is synthesized via cyclocondensation reactions. For example, hydrazine hydrate reacts with chloroacetonitrile in ethanol to form 6-amino-3-(1,3-diphenyl-1H-pyrazol-4-yl)-7H- triazolo[3,4-b] thiadiazine (yield: 90%) . Analogous methods could be adapted for the phenyl-substituted thiadiazine in the target compound by substituting phenylhydrazine or aryl aldehydes.
Piperazine Functionalization
Piperazine is introduced via nucleophilic substitution. In related work, 4-amino-5-aryl-3-mercapto-1,2,4-triazoles react with bromonaphthoquinones to form fused thiadiazines . For the target molecule, coupling a pre-formed 5-phenyl-1,3,4-thiadiazin-2-amine with chloroethylpiperazine under basic conditions (e.g., K₂CO₃ in DMF) could yield the piperazine-thiadiazine intermediate.
Thiophen-2-yl Ethanone Attachment
The thiophene-acetyl group is installed via Mannich reaction or Friedel-Crafts acylation. As demonstrated in , 2-acetylthiophene reacts with dimethylamine hydrochloride and paraformaldehyde in isopropanol/HCl to form 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride (yields: 60–94%). Adapting this, the piperazine-thiadiazine intermediate could undergo alkylation with 2-chloro-1-(thiophen-2-yl)ethanone in refluxing ethanol.
Table 1: Representative Reaction Conditions for Thiophene-Ethanone Synthesis
Starting Material | Reagents/Conditions | Yield (%) |
---|---|---|
2-Acetylthiophene | Dimethylamine HCl, paraformaldehyde, HCl/IPA | 94 |
2-Acetylthiophene | Dimethylamine HCl, EtOH/H₂O, pH 3–4 | 89.6 |
2-Acetylthiophene | Dimethylamine HCl, EtOH/acetone | 73 |
Physicochemical and Pharmacokinetic Profiling
Predicted properties (using analogs):
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logP: ~2.1 (moderate lipophilicity for CNS penetration).
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Solubility: >10 mg/mL in water (due to HCl salt).
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Metabolic Stability: Hepatic clearance via CYP3A4-mediated oxidation of the thiophene ring .
Challenges and Future Directions
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Synthetic Yield Optimization: Current methods for analogous compounds yield 60–94%, but scale-up may require flow chemistry or microwave-assisted synthesis.
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Toxicity Screening: Thiadiazines can exhibit hepatotoxicity; in vitro screening (e.g., HepG2 assays) is recommended.
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Target Identification: Computational docking against kinases or GPCRs could identify therapeutic targets.
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